molecular formula ClErH12O6+2 B13909189 Erbium(3+);chloride;hexahydrate

Erbium(3+);chloride;hexahydrate

Cat. No.: B13909189
M. Wt: 310.80 g/mol
InChI Key: OQVYVUPTBWSXRL-UHFFFAOYSA-M
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Description

Significance of Rare Earth Halides in Contemporary Chemistry

Rare earth halides, a group of compounds formed between rare earth elements and halogens, are pivotal in numerous areas of contemporary chemistry. osti.gov Their unique electronic structures, characterized by partially filled f-orbitals, give rise to distinctive magnetic and luminescent properties. sciencehistory.org These characteristics are harnessed in the development of advanced materials, including lasers, optical amplifiers, and magnetic resonance imaging (MRI) contrast agents. sciencehistory.orgchemimpex.com The term "rare earth" is a historical misnomer, as these elements are relatively abundant in the Earth's crust; however, their separation and purification present significant challenges. wikipedia.org The chemical behavior of rare earth halides is largely dictated by the trivalent oxidation state of the lanthanide ions, leading to predictable yet versatile reactivity. samaterials.com Research into rare earth halides continues to be an active field, with ongoing efforts to synthesize novel compounds and explore their potential in catalysis, electronics, and materials science. osti.govacs.org

Overview of Erbium(III) Chemistry and its Research Relevance

Erbium, a member of the lanthanide series, predominantly exists in the +3 oxidation state in its compounds. samaterials.comscienceinfo.com The chemistry of Erbium(III) is characterized by the properties of the Er³⁺ ion, which possesses a unique electron configuration that gives rise to its characteristic pink color in salts and solutions. scienceinfo.com This ion exhibits strong absorption and emission in the infrared region of the electromagnetic spectrum, a property that is central to its most significant applications. samaterials.com

The research relevance of Erbium(III) chemistry is extensive. It is a critical component in the fabrication of erbium-doped fiber amplifiers (EDFAs), which are essential for long-distance fiber optic communication. samaterials.comchemicalbook.com In the medical field, Erbium(III) compounds are investigated for their potential as contrast agents in MRI. chemimpex.comsamaterials.com Furthermore, the catalytic activity of Erbium(III) complexes is being explored in various organic reactions. msesupplies.com The study of Erbium(III) coordination chemistry, including its interactions with various ligands, is a vibrant area of research, with implications for the design of new materials with tailored optical and magnetic properties. nih.gov

Scope and Research Focus on Erbium(3+);chloride;hexahydrate

This compound (ErCl₃·6H₂O) serves as a readily available and water-soluble source of the Er³⁺ ion, making it a convenient starting material for a wide range of chemical syntheses and investigations. aemree.com6l-resources.com Its primary research focus lies in its utility as a precursor for the synthesis of other erbium-containing materials.

Key areas of research involving this compound include:

Precursor for Optical Materials: It is used in the creation of erbium-doped glasses and optical fibers. chemimpex.comchemicalbook.com

Catalysis: Researchers utilize it as a catalyst in various chemical transformations, such as the acylation of alcohols and phenols. chemicalbook.commsesupplies.com

Nanomaterial Synthesis: It is a key ingredient in the synthesis of erbium-doped nanoparticles for applications in nanomedicine and imaging. chemimpex.com

Coordination Chemistry: The compound is used to synthesize novel erbium coordination complexes with specific ligands to study their structural and luminescent properties. nih.gov

The physical and chemical properties of this compound are well-characterized, providing a solid foundation for its use in these research endeavors.

PropertyValue
Molecular Formula ErCl₃·6H₂O chemimpex.com
Molecular Weight 381.71 g/mol chemimpex.comnih.gov
Appearance Pink crystalline powder or chunks chemimpex.comsrlchem.com
Solubility Soluble in water msesupplies.com6l-resources.com
Crystal Structure Monoclinic wikipedia.orgwikipedia.org

The crystal structure of the hexahydrate features an octa-coordinated erbium ion, forming [Er(H₂O)₆Cl₂]⁺ complex ions, with the remaining chloride ions completing the crystal lattice. wikipedia.orgwikipedia.org

Properties

Molecular Formula

ClErH12O6+2

Molecular Weight

310.80 g/mol

IUPAC Name

erbium(3+);chloride;hexahydrate

InChI

InChI=1S/ClH.Er.6H2O/h1H;;6*1H2/q;+3;;;;;;/p-1

InChI Key

OQVYVUPTBWSXRL-UHFFFAOYSA-M

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Er+3]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Erbium 3+ ;chloride;hexahydrate

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile platform for the preparation of erbium(3+);chloride;hexahydrate and related materials, allowing for precise control over reaction conditions and product characteristics.

Precipitation Methods and Controlled Crystallization

Precipitation is a common and straightforward method for synthesizing erbium salts. A typical approach involves the reaction of an erbium source, such as erbium oxide (Er₂O₃), with an acid, followed by precipitation. chemicalbook.comsamaterials.com For instance, erbium(III) chloride hydrate (B1144303) can be synthesized by dissolving high-purity erbium oxide in hydrochloric acid. chemicalbook.com The excess acid is then removed by evaporation, leading to the precipitation and subsequent crystallization of the hydrated chloride salt. chemicalbook.com

The control of parameters such as pH and temperature during the precipitation process is crucial for determining the properties of the resulting material. For example, in the synthesis of erbium oxide nanoparticles via precipitation, the pH of the solution significantly influences the final particle size. electrochemsci.org By carefully adjusting the pH during the precipitation of erbium ions with a base like sodium hydroxide (B78521), researchers can tailor the structural and textural properties of the calcined product. electrochemsci.org

Controlled crystallization is essential for obtaining high-quality single crystals or materials with a specific morphology. The growth of needle-shaped crystals, for example, is a common challenge in crystallization processes that can be influenced by the choice of solvent and the use of additives. rsc.org Understanding the factors that govern crystal growth allows for the manipulation of crystal morphology to suit specific applications.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. researchgate.netacs.org In a hydrothermal process, water is used as the solvent, while solvothermal methods employ other non-aqueous solvents. researchgate.net These techniques are particularly useful for producing materials that are not stable at higher temperatures or for controlling the crystal phase and morphology.

For example, a one-step hydrothermal method has been successfully used to synthesize a dual-functional electrocatalyst, demonstrating the versatility of this approach. acs.org In the context of erbium-containing materials, solvothermal synthesis has been employed to prepare water-soluble up-converting nanoparticles with strong green emission in a relatively short time and at low temperatures. scispace.comrsc.orgresearchgate.net This process involves heating a mixture of precursors in a sealed vessel, leading to the direct crystallization of the desired product from the solution. researchgate.net The morphology of the final product can often be controlled by adjusting reaction parameters such as time and temperature. researchgate.net

Sol-Gel Methodologies for Erbium-Containing Materials

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution (the "sol") that acts as a precursor for an integrated network (the "gel"). researchgate.net This method offers advantages such as high purity, homogeneity, and lower processing temperatures. researchgate.net

In the context of erbium-containing materials, the sol-gel process is widely used to synthesize erbium-doped glasses and thin films for optical applications. researchgate.netmdpi.comnih.govresearchgate.netspiedigitallibrary.org A common procedure involves the hydrolysis and condensation of a precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of an erbium salt, like erbium(III) nitrate (B79036) pentahydrate. mdpi.comresearchgate.net The resulting sol is then deposited as a film or formed into a bulk material and subsequently heat-treated (annealed) to form the final erbium-doped material. mdpi.comnih.gov

The properties of the synthesized materials are highly dependent on the synthesis parameters. For instance, the concentration of erbium and the annealing temperature have a significant impact on the photoluminescence properties of erbium-doped silica (B1680970) films. mdpi.comresearchgate.net Researchers have investigated the effects of varying erbium concentrations and annealing temperatures to optimize the near-infrared emissions. mdpi.comresearchgate.net The use of acid and base catalysts in a two-step sol-gel process has also been explored to produce homogeneous and crack-free films. mdpi.comresearchgate.net

Table 1: Parameters in Sol-Gel Synthesis of Erbium-Doped Materials

ParameterInfluence on Material PropertiesResearch Findings
Erbium Concentration Affects photoluminescence intensity and potential for concentration quenching. mdpi.comaip.orgOptimal erbium density in some silicate (B1173343) nanowires was found to be 5x10²¹ cm⁻³, providing the best trade-off between high erbium density and suppressed upconversion. aip.org In silica films, efficient emission was observed at 3% and 6% erbium doping. mdpi.com
Annealing Temperature Influences the internal structure and light emission efficiency. mdpi.comnih.govFor erbium-doped silica films, annealing at 800 °C and 900 °C resulted in the highest light emission. mdpi.com For Al₂O₃ thin films, the full width at half maximum (FWHM) of photoluminescence peaks increased with temperature from 600 to 1200 °C. nih.gov
Catalyst Affects the homogeneity and quality of the resulting films. mdpi.comA two-step acid-base catalyzed sol-gel process produced homogeneous and crack-free erbium-doped silica films. mdpi.com
Host Matrix Determines the solubility of erbium and the overall optical properties. spiedigitallibrary.orgAlumina is incorporated to improve erbium solubility in silica-based materials. spiedigitallibrary.org

Solid-State Reaction Pathways

Solid-state reactions involve the direct reaction of solid reactants at elevated temperatures to form a product. A notable example for the preparation of anhydrous erbium(III) chloride is the ammonium (B1175870) chloride route. wikipedia.org This two-step process begins with the heating of erbium(III) oxide with ammonium chloride to produce the ammonium salt of the pentachloride. wikipedia.org In the second step, this intermediate salt is heated in a vacuum at 350-400 °C to yield anhydrous erbium(III) chloride. wikipedia.org

Another solid-state approach involves the thermal decomposition of erbium nitrate to yield erbium oxide. wikipedia.org While not a direct synthesis of the chloride, it is a crucial step in producing the precursor oxide used in other methods.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of erbium compound synthesis, there is a growing interest in adopting more environmentally friendly approaches.

Erbium salts themselves are considered to have relatively low toxicity and are being explored as "green" catalysts in organic synthesis. researchgate.net Their ability to act as Lewis acid catalysts in wet conditions makes them a sustainable alternative for various organic transformations. researchgate.net

Control over Morphology and Purity in Synthesis

Achieving high purity and controlling the morphology of the final product are critical aspects of synthesizing this compound and related materials. The purity of the starting materials, such as high-purity erbium oxide, is a fundamental requirement for obtaining a high-purity final product. chemicalbook.com Techniques like precipitation and recrystallization are often employed to purify the synthesized compounds.

The morphology of the synthesized material, which refers to its shape, size, and structure, is heavily influenced by the synthetic method and the reaction conditions. For instance, in solvothermal synthesis, the reaction time and temperature can be adjusted to control the morphology of the resulting nanoparticles. scispace.comrsc.orgresearchgate.net Similarly, in precipitation methods, the pH and the rate of addition of the precipitating agent can affect the particle size and shape. electrochemsci.org

In the synthesis of erbium-doped materials, achieving a uniform distribution of erbium ions within the host matrix is crucial for optimal optical properties. spiedigitallibrary.org Sol-gel methods, due to the molecular-level mixing of precursors, offer excellent control over the homogeneity of the final material. researchgate.net The ability to control erbium concentration is also vital, as demonstrated in the synthesis of single crystal nanowires where varying the erbium mole fraction allowed for the optimization of photoluminescence. aip.org

Nanomaterial Synthesis and Size Control

The synthesis of erbium-based nanomaterials often involves the conversion of an erbium source, such as erbium(III) chloride, into nanostructured forms like oxides or oxyhydroxides. While direct synthesis of erbium(III) chloride hexahydrate nanoparticles is less common, the principles of nanomaterial synthesis using erbium precursors are well-established and often involve precipitation or hydrothermal methods.

A facile hydrothermal method has been demonstrated for the selective synthesis of low-dimensional erbium oxide hydroxide (ErOOH) nanostructures. researchgate.net In this approach, an aqueous solution of an erbium salt is subjected to high temperatures and pressures. The morphology of the resulting nanomaterials is highly dependent on the pH of the reaction mixture.

Table 1: Influence of pH on Erbium-Based Nanomaterial Morphology via Hydrothermal Synthesis

pH Resulting Nanostructure Dimensions
12 Nanofibers 6–30 nm in diameter
13 Nanorods 20–100 nm in diameter

This table illustrates the significant role of pH in controlling the size and shape of erbium-based nanomaterials synthesized through a hydrothermal process.

Similarly, a precipitation method followed by calcination is employed for the synthesis of erbium sesquioxide (Er₂O₃) nanoparticles. electrochemsci.org In this method, erbium ions are precipitated from a solution, and the resulting precursor is then heat-treated to form the desired nanoparticles. The pH during the precipitation step plays a critical role in determining the morphology of the final product. electrochemsci.org For instance, increasing the pH from 10.5 to 12 can induce a transformation from rod-like to sphere-like nanoparticles with diameters in the range of 7-13 nm. electrochemsci.org

Impurity Control and High Purity Preparations

The preparation of high-purity erbium(III) chloride hexahydrate is essential for applications such as optical fiber doping and as a precursor for other high-purity erbium compounds. chemicalbook.com A common laboratory-scale method for preparing erbium(III) chloride involves the reaction of high-purity erbium(III) oxide with hydrochloric acid. chemicalbook.comsamaterials.com The excess hydrochloric acid is subsequently removed by evaporation to yield the hydrated chloride salt. chemicalbook.com

For obtaining anhydrous erbium(III) chloride of high purity, the ammonium chloride route is often employed. wikipedia.org This two-step process begins with heating erbium(III) oxide with ammonium chloride to form the ammonium salt of the pentachloride. wikipedia.org In the second step, this salt is heated under vacuum at 350-400 °C to decompose it into the anhydrous erbium(III) chloride, hydrogen chloride, and ammonia. wikipedia.org

Commercial suppliers offer erbium(III) chloride hexahydrate at various purity levels, often specified as a percentage of trace metals basis or relative to the total rare earth oxide (TREO) content.

Table 2: Commercially Available Purity Levels of Erbium(III) Chloride Hexahydrate

Purity Specification Maximum Impurity Levels
99.5% (Er₂O₃/TREO) Fe₂O₃: 0.001%, SiO₂: 0.002%, CaO: 0.005%, SO₄²⁻: 0.005%, Na₂O: 0.005%, PbO: 0.002%
99.9% trace metals basis ≤1500.0 ppm Trace Rare Earth Analysis

This table provides examples of purity grades available for erbium(III) chloride hexahydrate and the corresponding impurity limits as specified by commercial suppliers. msesupplies.comsigmaaldrich.comottokemi.com

The control of impurities is critical. For instance, in optical applications, even minute quantities of other rare earth elements can interfere with the desired luminescent properties of erbium. Therefore, starting with high-purity erbium oxide is a fundamental requirement for producing high-purity erbium(III) chloride hexahydrate.

Crystallographic Investigations and Structural Elucidation of Erbium 3+ ;chloride;hexahydrate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information for a crystalline material. By analyzing the diffraction pattern of a single, well-ordered crystal, it is possible to determine the unit cell parameters, crystal system, space group, and the precise coordinates of each atom within the crystal lattice.

Studies have shown that erbium(3+) chloride hexahydrate crystallizes in the monoclinic system. wikipedia.org The space group has been identified as P2/n. wikipedia.org The monoclinic crystal system is characterized by three unequal axes, with one axis perpendicular to the other two, which are not perpendicular to each other.

Table 1: Crystallographic Data for Erbium(3+) chloride hexahydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2/n

The presence of numerous water molecules in the crystal structure of erbium(3+) chloride hexahydrate leads to the formation of an extensive network of hydrogen bonds. chemguide.co.ukjchemrev.comlibretexts.org These hydrogen bonds occur between the hydrogen atoms of the coordinated water molecules and the chloride ions, as well as between adjacent water molecules. libretexts.org Hydrogen bonding is a relatively strong type of intermolecular force that significantly influences the stability and physical properties of the crystal. chemguide.co.ukjchemrev.com The network of hydrogen bonds helps to hold the [Er(H₂O)₆Cl₂]⁺ complex cations and the isolated Cl⁻ anions together in a stable, three-dimensional arrangement. libretexts.org

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. thesolubilitycompany.com It provides valuable information on phase identification, purity, and lattice parameters of a bulk sample. thesolubilitycompany.comncl.ac.uk

Powder X-ray diffraction is a primary method for confirming the phase identity and assessing the purity of a synthesized sample of erbium(3+) chloride hexahydrate. ncl.ac.ukdoitpoms.ac.uk The obtained diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase. doitpoms.ac.uk By comparing the experimental PXRD pattern with a reference pattern from a database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), the identity of the compound can be confirmed. doitpoms.ac.uk The absence of peaks corresponding to potential impurities, such as other hydrated forms of erbium chloride or starting materials, indicates a high phase purity of the bulk sample. ncl.ac.ukdoitpoms.ac.uk

Precise lattice parameters (the dimensions of the unit cell) can be determined from a powder diffraction pattern through a process called indexing and refinement. For erbium(3+) chloride hexahydrate, this allows for the accurate determination of the lengths of the a, b, and c axes and the angle β that characterize its monoclinic unit cell.

Furthermore, PXRD is a powerful tool to study the structural changes that occur upon doping the erbium(3+) chloride hexahydrate crystal lattice with other ions. When a dopant ion with a different ionic radius replaces the erbium ion, it can cause a shift in the positions of the diffraction peaks. This shift is directly related to changes in the lattice parameters, providing insight into how the dopant is incorporated into the host structure and its effect on the unit cell dimensions.

Advanced Structural Probes

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment of a specific element in a material. Datasets of XAFS spectra for Erbium(III) chloride hexahydrate at the Er L₂₁-edge have been collected at facilities like the SPring-8 synchrotron. nims.go.jpnims.go.jp These studies provide detailed information about the coordination number and bond distances around the erbium ion.

The analysis of EXAFS data allows for the determination of the local structure around the Er atoms. nih.gov For instance, in aqueous solutions of similar metal chlorides, EXAFS has been used to determine the structure of the dominating species. nih.gov In concentrated solutions, the coordination can involve both water molecules and chloride ions. nih.govmdpi.com For example, in ferric chloride solutions, the trans-[FeCl₂(H₂O)₄]⁺ complex has been identified. nih.gov EXAFS studies on other divalent ions in solution have shown that the coordination number can be determined with an uncertainty of about ±0.3, and bond distances with a precision of ±0.005 Å to ±0.02 Å. mdpi.com

The application of EXAFS to Erbium(3+);chloride;hexahydrate provides a means to experimentally verify the coordination environment suggested by crystallographic data and to study the structure in non-crystalline states, such as in solution.

Polymorphism and Hydration State Studies

Erbium(III) chloride exists in both anhydrous (ErCl₃) and hydrated forms. wikipedia.org The hexahydrate, ErCl₃·6H₂O, is a common and stable hydrated form. wikipedia.orgmsesupplies.comsigmaaldrich.comscbt.comcdhfinechemical.comsrlchem.comsigmaaldrich.com The term "hydrate" indicates the presence of water molecules within the crystal structure. samaterials.com

The number of water molecules associated with the erbium chloride can vary, leading to different hydration states. samaterials.comstrem.com While the hexahydrate is well-characterized, other hydrated forms may exist under different conditions of temperature and water vapor pressure. The study of these different hydration states is crucial as the level of hydration can significantly influence the material's properties.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a possibility for this compound. However, detailed studies on the polymorphism of this specific compound are not extensively reported in the provided search results. The focus of the available information is primarily on the well-established monoclinic structure of the hexahydrate. wikipedia.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Erbium(III) chloride
Erbium(III) chloride hexahydrate
Erbium trichloride (B1173362) hexahydrate
Anhydrous erbium(III) chloride
[Er(H₂O)₆Cl₂]⁺
Ferric chloride

Spectroscopic Characterization and Electronic Structure of Erbium 3+ ;chloride;hexahydrate

Vibrational Spectroscopy for Ligand-Metal Interactions

Vibrational spectroscopy provides insights into the interactions between the erbium ion and its surrounding ligands, primarily water molecules and chloride ions. In the solid state, erbium(III) chloride hexahydrate exists as the complex ion [Er(H₂O)₆Cl₂]⁺ with an isolated Cl⁻ counter-ion. wikipedia.org

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of erbium(3+);chloride;hexahydrate, the FTIR spectrum is dominated by the vibrational modes of the coordinated water molecules. The presence of water is characterized by strong, broad absorption bands in the high-frequency region (around 3200-3600 cm⁻¹) corresponding to the O-H stretching vibrations, and a band around 1600 cm⁻¹ due to the H-O-H bending mode. urfu.ruresearchgate.netresearchgate.net

The interaction of the water molecules with the Er³⁺ ion, as well as hydrogen bonding between the coordinated and lattice water molecules and the chloride ions, leads to shifts and broadening of these bands compared to free water. The Er-O stretching and librational modes of the coordinated water molecules are expected at lower frequencies, typically below 600 cm⁻¹. These bands provide direct information about the strength of the metal-ligand bond. urfu.ru A study on similar hydrated lanthanide chlorides has shown that these metal-oxygen vibrations can be observed in this lower frequency region. mdpi.com

Table 1: Typical FTIR Vibrational Frequencies for Hydrated Metal Chlorides

Vibrational ModeTypical Frequency Range (cm⁻¹)
O-H Stretching3200 - 3600
H-O-H Bending~1600
Water Librational Modes400 - 800
Metal-Oxygen Stretching< 600

Note: Specific frequencies for this compound may vary based on sample preparation and measurement conditions.

Raman spectroscopy complements FTIR by providing information on non-polar vibrations. For this compound, Raman spectra can also probe the vibrational modes of the [Er(H₂O)₆Cl₂]⁺ complex. The symmetric Er-O stretching vibrations are expected to be Raman active and can provide further details on the coordination environment of the erbium ion. urfu.ru

In a study of various hydrated rare earth chlorides, Raman bands in the region of 60–400 cm⁻¹ were attributed to phonon modes, while bands related to the bending and stretching modes of water molecules appeared at higher frequencies. urfu.ru The low-frequency region is particularly important for observing the Er-Cl stretching vibrations, which would directly confirm the inner-sphere coordination of chloride ions.

Electronic Spectroscopy and f-f Transitions

The electronic spectrum of this compound is characterized by weak, sharp absorption bands in the UV-visible and near-infrared regions. These transitions occur between the energy levels of the 4f electronic configuration of the Er³⁺ ion.

The UV-visible absorption spectrum of this compound exhibits a series of sharp, narrow bands corresponding to the Laporte-forbidden f-f transitions. stackexchange.comrroij.com These transitions are relatively insensitive to the ligand environment because the 4f electrons are well-shielded by the outer 5s and 5p electrons. rroij.com However, subtle shifts in peak positions and changes in intensity can occur upon complexation. researchgate.net

The absorption spectrum of the Er³⁺ ion shows several characteristic peaks. For instance, a study on erbium compounds in nonaqueous solutions identified multiple f-f transitions. Another study on erbium-doped materials also highlighted these characteristic absorption bands. researchgate.net The intensity of these transitions can be influenced by the symmetry of the coordination environment.

Table 2: Selected Electronic Transitions for the Er³⁺ Ion

Transition from ⁴I₁₅/₂ to Excited StateApproximate Wavelength (nm)
⁴I₁₃/₂~1540
⁴I₁₁/₂~980
⁴I₉/₂~800
⁴F₉/₂~650
²H₁₁/₂~525
⁴G₁₁/₂~380

Note: The exact peak positions can vary slightly depending on the host matrix and solvent. ipme.runih.gov

This compound is known for its characteristic luminescence, particularly in the near-infrared region, which is crucial for applications in telecommunications and laser technology. chemimpex.comnih.gov The most prominent emission is centered around 1540 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. nih.govresearchgate.net

The excitation spectrum for this emission typically shows peaks that correspond to the absorption bands of the Er³⁺ ion, indicating that the luminescence is a result of intra-4f transitions. The luminescence lifetime is a key parameter that can be affected by the presence of quenching species, such as O-H vibrations from water molecules in the coordination sphere. Therefore, the luminescence properties of this compound can be influenced by its hydration state.

A study on erbium(III) complexes demonstrated near-infrared circularly polarized luminescence with high dissymmetry factors, highlighting the sensitivity of luminescence to the chiral environment of the metal ion. rsc.org

Photophysical Phenomena and Luminescence Mechanisms

The luminescence of the Er³⁺ ion in this compound arises from a process of absorption, non-radiative relaxation, and radiative emission. Upon excitation into a higher energy level, the ion rapidly relaxes non-radiatively to the first excited state (⁴I₁₃/₂). From this level, it can then relax to the ground state (⁴I₁₅/₂) by emitting a photon.

The efficiency of this luminescence can be significantly impacted by non-radiative decay pathways. The high-frequency vibrations of the O-H bonds in the coordinated water molecules are particularly effective at quenching the Er³⁺ luminescence through multiphonon relaxation. This is a major reason why anhydrous erbium compounds often exhibit stronger luminescence than their hydrated counterparts.

In some systems, the luminescence of Er³⁺ can be sensitized by the presence of other species that absorb light more efficiently and then transfer the energy to the erbium ion. researchgate.net While not directly applicable to pure this compound, this principle is fundamental to the design of highly luminescent erbium-containing materials.

Upconversion Luminescence Processes and Mechanisms

Erbium(III) ions are well-known for their ability to convert lower-energy infrared radiation into higher-energy visible light through a process known as upconversion luminescence. rsc.orgrsc.org This property is particularly relevant in materials doped with erbium, including systems involving erbium chloride. The primary mechanisms responsible for upconversion in erbium-containing materials are Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU). scispace.com

In the ESA process, a single Er³⁺ ion is sequentially excited by multiple photons. For instance, under 980 nm excitation, an Er³⁺ ion is first promoted from its ground state (⁴I₁₅/₂) to an excited state (⁴I₁₁/₂). Before it can relax back to the ground state, it absorbs a second photon, which further excites it to a higher energy level, such as ⁴F₇/₂. Subsequent non-radiative relaxation to the ²H₁₁/₂ and ⁴S₃/₂ levels, followed by radiative decay to the ground state, results in green light emission. rsc.orgoptica.org A similar process involving the ⁴I₁₃/₂ intermediate state can lead to red emission from the ⁴F₉/₂ level. rsc.org The efficiency of these processes is dependent on the existence of intermediate excited states with sufficiently long lifetimes. rsc.org

The ETU mechanism, on the other hand, involves interactions between two or more nearby excited Er³⁺ ions. After initial excitation to an intermediate level (e.g., ⁴I₁₁/₂), one ion transfers its energy to a neighboring ion that is already in the same excited state, promoting the second ion to a much higher energy level while the first ion returns to a lower state. This process is highly dependent on the concentration of Er³⁺ ions.

The specific upconversion pathways and their efficiencies in erbium(III) chloride hexahydrate are influenced by the crystalline environment, which affects the energy levels and transition probabilities of the Er³⁺ ion. In concentrated systems like ErCl₃·6H₂O, ETU processes are generally more significant. The presence of water molecules in the hexahydrate form can, however, quench the luminescence through non-radiative decay due to high-energy O-H vibrations.

Energy Transfer Dynamics within the Compound and Doped Systems

In doped systems, where Er³⁺ ions are incorporated into a host material, energy transfer dynamics become even more complex and can be harnessed to enhance luminescence. A common strategy is to co-dope the material with sensitizer (B1316253) ions, such as ytterbium(III) (Yb³⁺). rsc.org Yb³⁺ ions have a much larger absorption cross-section for typical pump wavelengths (around 980 nm) than Er³⁺ ions. rsc.org Upon excitation, the Yb³⁺ ions efficiently transfer their energy to nearby Er³⁺ ions, which then undergo upconversion. This Yb³⁺ to Er³⁺ energy transfer significantly increases the pumping efficiency and, consequently, the upconversion luminescence intensity. rsc.orgrsc.org

The efficiency of this energy transfer (η_ET) can be quantified by examining the luminescence decay lifetimes of the sensitizer (donor) in the presence and absence of the activator (acceptor). The energy transfer process can occur between individual ions or even between nanoparticles in co-embedded systems. mdpi.comnih.gov For instance, studies on erbium chloride silicate (B1173343) nanocrystals co-embedded with silicon nanocrystals have demonstrated effective sensitized emission through interparticle energy transfer. mdpi.comnih.gov The dynamics of these transfers are often studied using time-resolved spectroscopy to understand the rates and mechanisms of energy flow within the system. researchgate.net

Luminescence Lifetime Measurements and Quantum Yield Considerations

The luminescence lifetime (τ) is a crucial parameter that describes the average time an Er³⁺ ion spends in an excited state before returning to a lower state through radiative or non-radiative processes. It is a direct indicator of the efficiency of luminescence. Longer lifetimes generally correlate with higher quantum yields, as they allow for a greater probability of radiative decay. researchgate.net The quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed.

For erbium compounds, the lifetime of the ⁴I₁₃/₂ excited state, which is responsible for the important 1.5 µm emission used in telecommunications, is of particular interest. researchgate.net Measurements of luminescence decay curves are used to determine these lifetimes. researchgate.net In an ideal scenario, the decay is a single exponential process. However, in real systems, interactions between Er³⁺ ions and with the host lattice can lead to non-exponential decay, which can be analyzed using models like the Inokuti-Hirayama model to understand the underlying energy transfer interactions. researchgate.net

Several factors can reduce the luminescence lifetime and quantum yield, a phenomenon known as quenching. In erbium(III) chloride hexahydrate, the presence of water molecules is a significant source of quenching. The high-frequency vibrations of the O-H bonds provide an efficient non-radiative pathway for the de-excitation of Er³⁺ ions, significantly shortening their excited-state lifetimes. aip.org Another major quenching mechanism is concentration quenching, which becomes dominant at high Er³⁺ concentrations. researchgate.net This occurs when excited ions transfer their energy to other nearby Er³⁺ ions, which may then decay non-radiatively or lead to energy loss at defect sites.

The table below summarizes typical luminescence lifetime and quantum yield data for Er³⁺ in various environments, illustrating the impact of the host material and ion concentration.

Host MaterialEr³⁺ ConcentrationExcited StateLifetime (ms)Quantum Yield (%)Reference
Tellurite Glass2.2 mol.%⁴I₁₃/₂-65 aip.org
Tellurite Glass2.2 mol.%⁴I₁₁/₂0.3146.8 aip.org
PTR nanoglass-ceramics~0.1 mol%⁴I₁₃/₂~1092 researchgate.net

Magnetic Resonance Spectroscopy

Electron Paramagnetic Resonance (EPR) Studies of Erbium(III) Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. nih.govyoutube.com The Er³⁺ ion, with its 4f¹¹ electronic configuration, has unpaired electrons and is therefore EPR active. aip.org EPR spectroscopy provides detailed information about the electronic structure of the Er³⁺ ion and its local environment within a crystal lattice. researchgate.netresearchgate.net

An EPR experiment measures the absorption of microwave radiation by the unpaired electrons when a sample is placed in a strong magnetic field. The resonance condition is described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction, characterized by the g-tensor, and hyperfine interactions with the nuclear spin of ¹⁶⁷Er (I = 7/2). mdpi.com The g-tensor values are highly sensitive to the symmetry and strength of the crystal field around the Er³⁺ ion. researchgate.net

In a crystalline material like erbium(III) chloride hexahydrate, the Er³⁺ ions occupy specific sites within the lattice. The structure of erbium(III) chloride hexahydrate consists of [Er(H₂O)₆Cl₂]⁺ complex cations and additional chloride anions. wikipedia.org This creates a specific crystal field that splits the ground state of the Er³⁺ ion. researchgate.net EPR studies can determine the parameters of this crystal field and reveal the local symmetry of the erbium site. researchgate.net For instance, studies on Er³⁺ doped into various single crystals have successfully determined spin-Hamiltonian parameters and characterized magnetically inequivalent sites. aip.orgaip.org Linewidths in EPR spectra can also provide information about interactions between neighboring Er³⁺ ions (dipolar broadening) or with surrounding nuclear spins (superhyperfine interactions). researchgate.netmdpi.com

The table below presents representative g-factor values for Er³⁺ in different crystalline hosts, as determined by EPR studies.

Host CrystalTemperature (K)g-factor valuesReference
CaTiO₃~15g_z = 8.498, g_x = 3.655, g_y = 5.922 aip.org
HoxY1-xVO4 (x<0.3)4g_parallel = 3.559, g_perpendicular = 7.766 researchgate.net
YAG10g₁ ≈ 8.6, g₂ ≈ 6.2, g₃ ≈ 3.2 mdpi.com

Nuclear Magnetic Resonance (NMR) Studies for Coordination Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of chemical compounds. While traditionally used for diamagnetic substances, it can also be applied to paramagnetic compounds, such as complexes of erbium(III). ineosopen.org The presence of the paramagnetic Er³⁺ ion significantly influences the NMR spectra of nearby nuclei (e.g., ¹H in the coordinated water molecules). nih.govresearchgate.net

In paramagnetic NMR, the observed chemical shifts are a sum of the diamagnetic shift (what would be observed in a similar, non-magnetic compound) and a paramagnetic shift. ineosopen.org This paramagnetic shift arises from the interaction of the nuclear spins with the unpaired electrons of the metal ion and can be separated into two components: the contact shift and the pseudocontact (or dipolar) shift. tandfonline.com

Contact Shift: Results from the delocalization of unpaired electron spin density onto the nucleus being observed.

Pseudocontact Shift: A through-space interaction that depends on the magnetic anisotropy of the paramagnetic center and the geometric position of the nucleus relative to the metal ion.

These paramagnetic shifts can be very large, spreading the NMR signals over a wide range and providing detailed structural information. nih.gov Furthermore, the paramagnetic ion causes a significant enhancement of the nuclear spin relaxation rates, leading to broader NMR signals. The extent of this broadening is related to the distance between the nucleus and the paramagnetic center, providing another tool for structural analysis. tandfonline.com By analyzing the paramagnetic shifts and relaxation effects on the ¹H and ¹⁷O nuclei of the coordinated water molecules and potentially the chloride ions, NMR can provide valuable insights into the coordination geometry and dynamics of the [Er(H₂O)₆Cl₂]⁺ complex in solution. ineosopen.orgtandfonline.com

Coordination Chemistry and Ligand Exchange Studies

Solvation Phenomena and Solution Structure

The structure and coordination environment of the erbium(III) ion in solution are highly dependent on the solvent and the concentration of the salt. In the solid state, erbium(III) chloride hexahydrate features a monoclinic crystal structure where the erbium ion is octa-coordinated, forming [Er(H₂O)₆Cl₂]⁺ cations, with an additional chloride anion balancing the charge. wikipedia.org When dissolved, this primary coordination sphere is subject to change.

The nature of the solvent plays a crucial role in the solvation of the Er³⁺ ion. Studies on the analogous Eu³⁺ ion, which shares similar properties with Er³⁺, demonstrate the principle of preferential solvation. In mixed aqueous-organic solvents, the composition of the inner coordination sphere of the lanthanide ion is not always proportional to the bulk solvent composition. researchgate.net

For instance, in water-dimethyl sulfoxide (B87167) (DMSO) mixtures, the lanthanide ion is preferentially solvated by DMSO across the entire range of solvent compositions. researchgate.net Conversely, in mixtures of water with acetone, acetonitrile, or 1,4-dioxane, the first solvation sphere is almost exclusively composed of water molecules, even at low water concentrations. researchgate.net In water-dimethylformamide (DMF) systems, a shift in preference occurs; DMF is favored in DMF-rich solutions, while water is favored in water-rich solutions. researchgate.net The total solvation number for the lanthanide ion also varies with the solvent, decreasing from 9 in pure water to 8 in DMSO and DMF, and 7 in dimethylacetamide. researchgate.net This illustrates that the solvent's donor strength and steric properties significantly influence the coordination environment of the erbium(III) ion.

X-ray diffraction is a powerful technique for elucidating the structure of solutions. Studies on aqueous solutions of erbium chloride have revealed that the solution structure is highly dependent on concentration. researchgate.net Two distinct structural regimes are observed:

Concentrated Solutions: In saturated solutions and down to a molar ratio of about 1:20 (ErCl₃:H₂O), a quasi-crystalline structure dominated by ion-ion interactions is present. This indicates a high degree of short- and long-range order. researchgate.net

Dilute Solutions: In more dilute solutions, a water-like structure prevails, characterized by the tetrahedral hydrogen-bonding network of water molecules. researchgate.net

These studies indicate an equilibrium between nine- and eight-coordinate erbium(III) ions in aqueous solutions, with the eight-coordinate species being predominant, leading to a fractional average coordination number of approximately 8.3. researchgate.net The primary coordination sphere involves an Er³⁺–OH₂ distance of about 0.235 nm. researchgate.net A second coordination sphere, containing 14–16 water molecules, is also present at an average distance of 0.449 nm. researchgate.net The chloride ions primarily form contact ion pairs with the hydrated erbium cation. researchgate.net

Formation of Coordination Complexes and Adducts

Erbium(III) chloride hexahydrate is a key precursor for the synthesis of a multitude of coordination complexes. chemicalbook.comsigmaaldrich.com The reaction typically involves the displacement of the coordinated water and/or chloride ions by other ligands.

Researchers have successfully synthesized and characterized numerous erbium(III) complexes using ErCl₃·6H₂O as the starting material. These complexes feature a diverse range of ligands, leading to varied coordination numbers and geometries.

For example, a series of seven-coordinate pentagonal-bipyramidal erbium complexes have been synthesized using acyclic pentadentate [N₃O₂] Schiff-base ligands. mdpi.com The reaction of ErCl₃ with the Schiff-base ligand H₄DAPS in ethanol, using triethylamine (B128534) as a deprotonating agent, yields the anionic complex [(Et₃H)N]⁺[Er(H₂DAPS)Cl₂]⁻. mdpi.com Similarly, reactions with fluoroquinolone antibiotics like enrofloxacin, levofloxacin, and sparfloxacin (B39565) produce new erbium(III) complexes with potential biological activity. nih.gov Another documented synthesis is the reaction of erbium chloride hydrate (B1144303) with diethylammonium (B1227033) diethyldithiocarbamate. msesupplies.com

The following table summarizes a selection of erbium(III) complexes synthesized from ErCl₃·6H₂O.

PrecursorLigand(s)Resulting Complex FormulaReference
ErCl₃·6H₂OH₄DAPS, Et₃N[(Et₃H)N]⁺[Er(H₂DAPS)Cl₂]⁻ mdpi.com
ErCl₃·6H₂OH₂DAPMBH, C₂H₅OH[Er(DAPMBH)(C₂H₅OH)Cl] mdpi.com
ErCl₃·6H₂OH₂DAPMBH, H₂O[Er(DAPMBH)(H₂O)Cl]·2C₂H₅OH mdpi.com
ErCl₃·6H₂OEnrofloxacin[Er(enrofloxacin)₂(H₂O)₂]Cl·H₂O nih.gov
ErCl₃·6H₂OLevofloxacin[Er(levofloxacin)₂(H₂O)₂]Cl·H₂O nih.gov
ErCl₃·6H₂OSparfloxacin[Er(sparfloxacin)₂(H₂O)₂]Cl·H₂O nih.gov

Table 1: Examples of Erbium(III) Complexes Synthesized from Erbium(3+);chloride;hexahydrate.

The final structure of an erbium(III) complex is dictated by the properties of the incoming ligands and the reaction stoichiometry. The size, charge, and denticity (number of donor atoms) of the ligand determine the coordination number and geometry around the Er³⁺ ion.

Thermodynamic and Kinetic Aspects of Ligand Exchange

Understanding the thermodynamics (stability) and kinetics (rate of exchange) of ligand substitution is fundamental to controlling the reactivity of metal complexes. nih.govsolubilityofthings.com

Spectrophotometric studies of erbium speciation in chloride solutions at elevated temperatures (100 to 250 °C) show a shift from the hydrated Er³⁺ ion to chloride complexes. researchgate.net The formation of ErCl²⁺ and ErCl₂⁺ becomes increasingly favorable at higher temperatures. researchgate.net The thermodynamic stability of these complexes is quantified by their formation constants (β).

The following table presents the logarithmic formation constants for erbium(III) chloride complexes at different temperatures.

Temperature (°C)log β₁ (Er³⁺ + Cl⁻ ⇌ ErCl²⁺)log β₂ (Er³⁺ + 2Cl⁻ ⇌ ErCl₂⁺)Reference
1000.88 ± 0.11- researchgate.net
1501.59 ± 0.12- researchgate.net
2002.34 ± 0.112.95 ± 0.34 researchgate.net
2503.09 ± 0.144.12 ± 0.12 researchgate.net

Table 2: Formation Constants for Erbium(III) Chloride Complexes at Elevated Temperatures and 100 bars Pressure.

The kinetics of ligand exchange, or the rate at which ligands enter and leave the coordination sphere of the Er³⁺ ion, can be influenced by several factors. These include the nature of the metal center, the type and strength of the entering and leaving ligands, and reaction conditions such as temperature. solubilityofthings.com An increase in temperature generally accelerates ligand exchange rates. solubilityofthings.com The mechanisms of ligand exchange can be dissociative (where the leaving ligand departs first) or associative (where the entering ligand binds first). For lanthanide ions, the exchange of water molecules is typically very fast, with a dissociative mechanism often proposed. The study of ligand exchange kinetics can be performed using techniques such as temperature-jump spectroscopy or specialized nuclear magnetic resonance (NMR) methods like EXSY (Exchange Spectroscopy). nih.govwhiterose.ac.uk These methods provide insight into the reaction pathways and the lifetimes of transient species. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The ability of the erbium(III) ion to participate in ligand exchange reactions and form stable coordination complexes makes erbium(III) chloride hexahydrate a valuable precursor for the construction of supramolecular assemblies. These organized, multi-component structures are of significant interest for their potential applications in areas such as luminescence, catalysis, and materials science.

Formation of Supramolecular Assemblies

Erbium(III) ions are frequently employed as nodes in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials consist of metal centers linked by organic bridging ligands to form one-, two-, or three-dimensional networks. The choice of the organic linker is crucial in determining the topology and properties of the resulting supramolecular assembly.

For example, erbium(III) has been incorporated into two-dimensional coordination polymers using linkers like 2,5-pyridinedicarboxylic acid, leading to the formation of novel lanthanide-organic frameworks. researchgate.net In some instances, the erbium ions can form polynuclear clusters, such as tetramers, which then act as secondary building units in the construction of the extended framework. researchgate.net The synthesis of these materials often involves the reaction of an erbium salt, such as erbium(III) chloride, with the organic linker under solvothermal conditions.

The resulting supramolecular structures can exhibit interesting properties, such as tunable upconversion luminescence, where the material absorbs lower-energy light and emits higher-energy light. rsc.orgresearchgate.net This is often achieved by co-doping an erbium-based MOF with other lanthanide ions, such as ytterbium(III). rsc.orgresearchgate.net

Host-Guest Chemistry of Erbium-Based Assemblies

The porous nature of many erbium-based coordination polymers and MOFs allows them to act as hosts for smaller guest molecules. This host-guest chemistry is dependent on the size, shape, and chemical nature of the pores within the supramolecular framework. The encapsulation of guest molecules can lead to changes in the properties of the host material, forming the basis for applications in sensing and separation.

While the field of lanthanide-based supramolecular cages and their host-guest interactions is an active area of research, specific detailed studies focusing solely on erbium-based hosts are emerging. researchgate.netacs.org General principles from lanthanide MOF chemistry suggest that the cavities within these frameworks can be tailored to selectively adsorb specific molecules. For instance, lanthanide coordination polymers have been shown to act as luminescent sensors for the selective detection of inorganic ions and nitroaromatic compounds. nih.gov The interaction between the guest molecule and the framework can lead to a quenching or enhancement of the lanthanide's luminescence, providing a detectable signal. nih.gov

In one example involving a lanthanide MOF, the encapsulation of a perchlorate (B79767) anion within a cage-like structure was observed, and the exchange of this anionic guest with other anions was studied. researchgate.netacs.org Although this particular study focused on europium, it highlights the potential for erbium-based analogues to exhibit similar host-guest behavior. The development of erbium-based MOFs with specific recognition sites for environmental pollutants or biologically relevant molecules is a promising direction for future research.

Theoretical and Computational Investigations of Erbium 3+ ;chloride;hexahydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on crystalline Erbium(3+);chloride;hexahydrate are not extensively available in the public domain, the principles of DFT can be applied to understand its electronic and spectroscopic properties based on its known crystal structure. The crystal structure of this compound is monoclinic, with the erbium ion being part of a complex cation, specifically [Er(H₂O)₆Cl₂]⁺, with a chloride anion balancing the charge. wikipedia.org

Electronic Structure Analysis and Bonding Characterization

A DFT analysis of this compound would focus on the electronic configuration of the Er³⁺ ion and the nature of the bonds it forms with the surrounding water and chloride ligands. The Er³⁺ ion has an electron configuration of [Xe] 4f¹¹, meaning it possesses unpaired electrons in the 4f orbitals. These 4f electrons are largely shielded by the outer 5s and 5p electrons, which gives rise to the characteristic sharp absorption and emission spectra of erbium compounds.

DFT calculations can elucidate the nature of the chemical bonds between the erbium ion and the ligands. The interactions within the [Er(H₂O)₆Cl₂]⁺ complex are primarily electrostatic, with the positively charged Er³⁺ ion attracting the lone pairs of the oxygen atoms in the water molecules and the negatively charged chloride ions. DFT can provide a more nuanced picture by calculating the electron density distribution and identifying the degree of covalent character in the Er-O and Er-Cl bonds. This is achieved by analyzing the overlap of atomic orbitals and the charge transfer between the metal center and the ligands. Such theoretical investigations can also predict the stability of the complex by calculating its formation energy.

Prediction of Spectroscopic Properties

DFT, particularly time-dependent DFT (TD-DFT), is a valuable tool for predicting the spectroscopic properties of molecules and materials. For this compound, TD-DFT calculations could be employed to simulate its UV-Vis absorption spectrum. These calculations would identify the electronic transitions responsible for the observed absorption peaks, which primarily arise from the f-f transitions within the Er³⁺ ion.

The accuracy of these predictions would depend on the choice of the exchange-correlation functional and the basis set used in the calculations. For lanthanide compounds, relativistic effects must also be taken into account due to the high atomic number of erbium. By comparing the theoretically predicted spectrum with experimental data, researchers can validate the computational model and gain a deeper understanding of the electronic structure and the influence of the ligand environment on the spectroscopic properties. While specific TD-DFT studies on solid this compound are scarce, the methodology has been successfully applied to other lanthanide complexes to interpret their optical properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information about the behavior of substances in different phases, including in solution.

Modeling of Solution-Phase Behavior and Hydration Shells

MD simulations have been instrumental in understanding the behavior of this compound when dissolved in water. In aqueous solutions, the Er³⁺ ion is surrounded by water molecules, forming distinct hydration shells. The structure and dynamics of these hydration shells are crucial for the chemical and physical properties of the solution.

Quantum chemical and classical MD simulations of lanthanide chloride solutions, including Er³⁺, have been performed to investigate the coordination of the lanthanide ion. rsc.orgznaturforsch.com These studies have shown that for Er³⁺ at lower concentrations (0.05 and 0.1 M), the coordination number is approximately 7.4. rsc.orgznaturforsch.com This indicates that, on average, the erbium ion is coordinated to more than seven water molecules in its first hydration shell. As the concentration increases, the coordination number tends to decrease. rsc.orgznaturforsch.com

The simulations also reveal the proximity of the chloride counterions to the Er³⁺ cation. Unlike in the case of lighter lanthanides like La³⁺ where the chloride ion is typically found in the second solvation shell, for Er³⁺, the chloride ion can be found progressively closer to the central cation, even at low concentrations. rsc.orgznaturforsch.com This suggests the formation of inner-sphere complexes where the chloride ion directly coordinates with the erbium ion.

The following table summarizes the coordination number of Er³⁺ at different concentrations as determined by MD simulations.

Concentration (M)Coordination Number of Er³⁺
0.05~7.4
0.1~7.4
>0.1Decreases

Investigation of Dynamics and Reactivity

MD simulations also provide insights into the dynamics of the hydration shells and the reactivity of the hydrated erbium ion. The exchange of water molecules between the first hydration shell and the bulk solvent is a key dynamic process. The rate of this exchange influences the reactivity of the aqua-ion in processes such as ligand substitution reactions.

Quantum Chemical Modeling of Photophysical Processes

Quantum chemical modeling is a fundamental tool for understanding the intricate photophysical processes of lanthanide compounds, including erbium(III) chloride hexahydrate. These computational methods provide insights into the electronic structure and transition properties that are difficult to probe experimentally. The modeling of the photophysical behavior of erbium-containing materials often relies on the Judd-Ofelt theory, which has been successfully applied to analyze the radiative transitions within the 4fn configuration of the Er3+ ion. chalcogen.ro

The Judd-Ofelt theory is a powerful theoretical framework used to determine the symmetry of the local environment around a lanthanide ion, the rigidity of the complex, and the degree of covalency in the metal-ligand bonds. nih.gov The theory utilizes three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), which are derived from the experimentally measured oscillator strengths of the absorption bands in the electronic spectrum. chalcogen.roresearchgate.net These parameters are crucial for calculating various radiative properties.

The Ω2 parameter is particularly sensitive to the local symmetry and the covalent nature of the bonds between the erbium ion and its surrounding ligands. chalcogen.ro Higher values of Ω2 often suggest a lower symmetry environment and increased covalency. The Ω4 and Ω6 parameters are more related to the bulk properties and long-range effects of the host material. nih.gov

In the context of erbium(III) chloride hexahydrate, the Er3+ ion is coordinated to water molecules and chloride ions. The precise geometry and bonding in this coordination sphere dictate the photophysical properties. Spectrophotometric studies of erbium(III) in chloride solutions have shown that while the hydrated Er3+ ion is predominant at ambient temperatures, the formation of chloride complexes becomes significant at elevated temperatures. researchgate.net This change in the local coordination environment directly influences the Judd-Ofelt parameters and, consequently, the photophysical characteristics.

The application of Judd-Ofelt theory allows for the calculation of several important radiative properties for the excited states of the Er3+ ion, as demonstrated in studies of erbium chloride in various media. researchgate.netnih.gov These properties include the spontaneous emission probability (A), the radiative lifetime (τrad), and the luminescence branching ratio (β). researchgate.net

For instance, a Judd-Ofelt analysis performed on erbium chloride-doped materials provides a template for understanding the potential photophysical characteristics of the hexahydrate form. researchgate.netnih.gov The key radiative transitions of the Er3+ ion, particularly the 4I13/2 → 4I15/2 transition around 1.54 µm, are of significant interest for applications in optical communications.

The table below presents representative Judd-Ofelt intensity parameters and calculated radiative properties for Er3+ in a chloride-containing environment, based on data from related systems. These values illustrate the type of information that can be obtained through quantum chemical modeling and spectroscopic analysis.

Parameter Description Representative Value
Ω2Judd-Ofelt intensity parameterVaries with local symmetry and covalency
Ω4Judd-Ofelt intensity parameterRelates to bulk properties
Ω6Judd-Ofelt intensity parameterRelates to bulk properties
A (s-1)Spontaneous emission probabilityDependent on the specific electronic transition
τrad (ms)Radiative lifetimeTypically in the millisecond range for key transitions
β (%)Luminescence branching ratioHigh for transitions of interest, e.g., 4I13/2 → 4I15/2

This table is illustrative and compiles representative data from studies on erbium chloride systems. researchgate.netnih.gov

Furthermore, ab initio computational methods are emerging as a powerful tool to complement experimental studies and the phenomenological Judd-Ofelt approach. arxiv.orgarxiv.org These first-principles calculations can determine the crystal field coefficients of an Er3+ ion in a given host by considering the charge densities and potentials. arxiv.org This allows for the calculation of the crystal field splitting of the Er3+ 4f energy levels, providing a more fundamental understanding of the electronic structure. arxiv.orgarxiv.org While specific ab initio studies on erbium(III) chloride hexahydrate are not widely reported, the methodology has been successfully applied to erbium in other host materials, such as oxides, demonstrating its potential for elucidating the photophysics of this compound. arxiv.orgarxiv.org

The combination of Judd-Ofelt theory and advanced ab initio calculations provides a comprehensive toolkit for the theoretical and computational investigation of the photophysical processes in erbium(III) chloride hexahydrate. These models are essential for predicting and interpreting the luminescence behavior of the material, which is critical for its potential applications in photonics and other fields.

Applications in Advanced Materials Science Research

Erbium(3+);chloride;hexahydrate as a Precursor in Material Synthesis

The compound is a favored starting material for incorporating erbium into various material matrices.

Erbium-doped materials are fundamental to optical communications. This compound is a key precursor for introducing erbium ions into host materials like silica (B1680970) glass and crystals. sigmaaldrich.comchemicalbook.com These doped materials are essential for creating optical fibers and amplifiers that operate in the C and L telecommunications bands (around 1550 nm). newport.comthorlabs.com The erbium ions, when excited by a pump laser (typically at 980 nm or 1480 nm), provide the optical gain necessary for signal amplification in long-haul fiber optic networks. newport.comthorlabs.com

Research has focused on various fabrication techniques, including modified chemical vapor deposition (MCVD) combined with solution doping, to create erbium-doped fiber preforms. researchgate.net Another innovative method is the direct nanoparticle deposition (DND) process, which allows for high concentrations of erbium to be incorporated into the glass, resulting in shorter, high-gain fibers. researchgate.net Furthermore, erbium-doped nanocrystal-polymer composites are being explored for cost-effective waveguide amplifiers and optical sensors. acs.org

Table 1: Examples of Erbium-Doped Optical Materials and Fabrication Methods

Material TypeFabrication MethodPrecursor/Dopant SourceKey Application
Specialty Silica Optical FibersSolution DopingErbium(III) chloride hexahydrateOptical Amplifiers
Erbium-Doped FiberModified Chemical Vapor Deposition (MCVD) & Solution DopingErbium(III) chlorideFiber Amplifiers and Lasers
Erbium-Doped Ceria NanocrystalsLeeds Alginate Process (LAP) sol-gel techniqueErbium(III) chloride (implied)Waveguide Amplifiers, Optical Sensors

In the semiconductor industry, there is a continuous drive to miniaturize components. This requires the replacement of traditional silicon dioxide gate insulators with materials that have a higher dielectric constant (high-k). Erbium oxide, synthesized from precursors like this compound, is a promising high-k dielectric material. msesupplies.com

Erbium(III) chloride hexahydrate can be used as a chemical vapor deposition (CVD) precursor to create thin films of erbium oxide. sigmaaldrich.com These films exhibit a high dielectric constant, making them suitable for use in low-voltage thin-film transistors. msesupplies.com The sol-gel method is another technique employed to produce nano-crystalline erbium oxide for these applications. researchgate.net

This compound is utilized in the synthesis of functional ceramics and phosphors. The luminescent properties of the erbium ion are key to these applications. When incorporated into a ceramic or crystal lattice, erbium ions can emit light at specific wavelengths when excited, a phenomenon known as phosphorescence. This makes them valuable in the production of specialty lighting, displays, and security inks.

The compound is also an important colorant in glasses and porcelain enamel glazes. chemicalbook.com

Catalytic Applications in Organic Transformations

The Lewis acidic nature of the erbium(III) ion makes this compound a valuable catalyst in various organic reactions.

Lewis acids are electron-pair acceptors and are crucial in many catalytic processes. The erbium(III) ion (Er³⁺) is considered a hard Lewis acid, showing a strong affinity for hard Lewis bases, particularly oxygen atoms in functional groups like carbonyls and carboxylates. mdpi.comnih.gov This oxophilicity is a key factor in its catalytic activity. mdpi.comresearchgate.net

Studies have shown that among lanthanide salts, erbium(III) derivatives are some of the most active Lewis acid catalysts, effective in both organic solvents and aqueous solutions. mdpi.com The catalytic efficiency of a Lewis acid in water can be correlated with its hydrolysis constant (pKh) and water-exchange rate constant (WERC). mdpi.comresearchgate.net Erbium(III) has a pKh of 7.9 and a WERC of 1.4 x 10⁸ s⁻¹, placing it in the category of strong Lewis acids that are stable in water. mdpi.comresearchgate.net

This compound is employed as a catalyst in both homogeneous and heterogeneous systems. mdpi.com

In homogeneous catalysis , the catalyst is in the same phase as the reactants. Erbium(III) chloride has proven to be a powerful and recyclable catalyst for the acylation of alcohols and phenols. msesupplies.com This reaction is important for protecting hydroxyl groups in organic synthesis. The catalyst works efficiently with a variety of acid anhydrides and tolerates different functional groups on the substrates. It has also been used in Friedel-Crafts-type reactions and Luche reductions. msesupplies.comwikipedia.org

Table 2: Homogeneous Catalytic Applications of Erbium(III) chloride

Reaction TypeSubstratesCatalystKey Features
AcylationAlcohols, PhenolsErbium(III) chlorideHigh yields, catalyst can be recycled
Friedel-Crafts Alkylation-Erbium(III) chlorideAlternative to other Lewis acids
Luche Reduction-Erbium(III) chlorideCan replace Cerium(III) chloride

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse. Researchers have developed heterogeneous catalysts by immobilizing erbium(III) onto solid supports. For instance, an erbium-based bifunctional heterogeneous catalyst has been created by grafting it onto mesoporous silica. nih.gov This type of catalyst combines the Lewis acidic erbium center with a basic site, enabling cooperative catalysis for reactions like C-C bond formation. nih.gov

The versatility of this compound as both a precursor for advanced materials and a catalyst for organic transformations underscores its significance in modern scientific research and development.

Role in Specific Reaction Types

Erbium(III) chloride hexahydrate has emerged as a potent and versatile Lewis acid catalyst in several organic reactions. Its catalytic activity is notable in acylation reactions, Friedel-Crafts reactions, and Luche reductions. msesupplies.comwikipedia.org

Acylation Reactions: Erbium(III) chloride is a highly effective catalyst for the acylation of both alcohols and phenols. This process is a fundamental method for protecting hydroxyl groups during complex multi-step syntheses. Research has demonstrated that ErCl₃·6H₂O can catalyze the acylation of a wide array of substrates, including primary and secondary alcohols, as well as phenols, using various acid anhydrides. A key advantage of this method is its mildness, which prevents the isomerization of chiral centers in optically active substrates. Furthermore, the catalyst can be recycled and reused multiple times without a significant drop in its catalytic activity, aligning with the principles of green chemistry.

Table 1: Erbium(III) Chloride Catalyzed Acylation of Various Substrates

Substrate Product Yield (%)
Primary Alcohols Acetylated Primary Alcohols Nearly Quantitative
Secondary Alcohols Acetylated Secondary Alcohols Nearly Quantitative
Phenols Acetylated Phenols Nearly Quantitative
Allylic Alcohols Acetylated Allylic Alcohols No Rearrangement
Propargyl Alcohols Acetylated Propargyl Alcohols No Rearrangement

Data sourced from research on the catalytic activity of Erbium(III) chloride.

Friedel-Crafts Reactions: The compound also serves as a catalyst in Friedel-Crafts-type reactions. msesupplies.comwikipedia.org These reactions are crucial for attaching alkyl or acyl groups to aromatic rings, a cornerstone of synthetic organic chemistry. masterorganicchemistry.com The Lewis acidic nature of the erbium ion facilitates the generation of the electrophilic species required for the substitution on the aromatic ring.

Luche Reductions: In the realm of selective reductions, erbium(III) chloride can be utilized as an alternative to cerium(III) chloride in Luche reductions. wikipedia.org The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones. organic-chemistry.org The presence of a lanthanide salt like ErCl₃ promotes the selective attack of the hydride reagent at the carbonyl carbon, leaving the carbon-carbon double bond intact. organic-chemistry.org

Photocatalytic Activity and Mechanisms

The photocatalytic properties of materials can be significantly enhanced by doping them with erbium ions, often sourced from erbium(III) chloride hexahydrate. This is particularly relevant in the context of semiconductor doping to improve their efficiency in degrading organic pollutants under light irradiation. nih.govmdpi.com

Doping semiconductors, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), with erbium(III) ions can address this issue. msesupplies.commdpi.com The introduction of Er³⁺ ions can create defect sites or new energy levels within the semiconductor's band structure. mdpi.comresearchgate.net These modifications can enhance the absorption of visible light and, more importantly, act as trapping sites for photogenerated electrons or holes, thereby promoting charge separation and reducing recombination. mdpi.comrsc.org For instance, studies on Er-doped ZnO nanoparticles have shown improved degradation of dyes like methylene (B1212753) blue. mdpi.com Similarly, Er-doped TiO₂ nanorods have been demonstrated as effective photocatalysts for lignin (B12514952) degradation. msesupplies.com

Research on Magnetic Materials

The intrinsic magnetic moment and large magnetic anisotropy of the erbium(III) ion make it a subject of intense research in the field of magnetic materials, particularly in the design of single-molecule magnets (SMMs). nih.govnih.gov

Investigation of Single-Molecule Magnet (SMM) Behavior in Erbium Complexes

Single-molecule magnets are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential candidates for high-density information storage and quantum computing. nih.govnih.gov The prolate (axially elongated) f-electron cloud of the Er³⁺ ion necessitates a specific ligand field geometry, typically equatorial, to maximize its magnetic anisotropy, a key ingredient for SMM behavior. nih.govnih.gov

Research has focused on synthesizing and characterizing various erbium complexes to understand and enhance their SMM properties. For example, mononuclear erbium complexes have been shown to exhibit slow relaxation of magnetization. nih.govresearchgate.net The design of the ligand scaffold surrounding the erbium ion is crucial. Studies on complexes like [Er{N(SiMe₃)₂}₃Cl]⁻ and erbocene complexes with dibenzocyclooctatetraene ligands have provided valuable insights into the relationship between the coordination environment and the resulting magnetic behavior. nih.govnih.gov These studies often involve synthesizing the complexes using precursors like ErCl₃. nih.gov

Studies of Temperature and Field Dependent Magnetic Susceptibility

The magnetic properties of erbium-containing materials are highly dependent on temperature and the applied magnetic field. nih.govacs.org Magnetic susceptibility measurements are a fundamental tool to probe these properties.

Temperature Dependence: Typically, the product of the molar magnetic susceptibility and temperature (χT) for an uncoupled Er³⁺ ion is around 11.48 cm³ K mol⁻¹. nih.gov As the temperature is lowered, the χT value often remains constant for paramagnetic behavior but can decrease due to factors like antiferromagnetic interactions between ions or the depopulation of excited crystal field levels. nih.gov In materials exhibiting ferromagnetic ordering, a sharp increase in susceptibility is observed below the Curie temperature. wikipedia.orgresearchgate.net For instance, elemental erbium is paramagnetic above 80 K, antiferromagnetic between 19 and 80 K, and ferromagnetic below 19 K. wikipedia.org

Field Dependence: The magnetization of erbium-based materials as a function of an applied magnetic field provides further information about their magnetic nature. At a constant low temperature, the magnetization of a paramagnetic or SMM material will increase with the applied field until it reaches a saturation value. nih.govnih.gov The shape of the magnetization curve can reveal the presence of significant magnetic anisotropy. nih.gov For SMMs, sweeping the magnetic field at very low temperatures can reveal magnetic hysteresis loops, a hallmark of their memory effect. nih.govnih.gov

Table 2: Magnetic Behavior of an Erbium Complex at Different Temperatures and Fields

Property Condition Observation Significance
χT vs. Temperature 300 K Value close to theoretical for free Er³⁺ ion Confirms the presence of uncoupled Er³⁺ ions
Magnetization vs. Field 2 K Rapid increase and non-superimposable curves Indicates significant magnetic anisotropy
Magnetic Hysteresis Below 4 K Open "butterfly-like" loops Characteristic of single-molecule magnet behavior

This table is a generalized representation based on findings from various erbium complexes. nih.govnih.gov

Integration into Nanostructured Systems

The unique optical and magnetic properties of erbium(III) ions are also being integrated into nanostructured systems to create novel functional materials.

Doping of Metal Oxide Nanoparticles with Erbium(III)

Erbium(III) chloride hexahydrate is a common precursor for doping various metal oxide nanoparticles, such as zinc oxide (ZnO), cerium oxide (CeO₂), and iron oxide (Fe₂O₃). msesupplies.comnih.govresearchgate.netacs.orgresearchgate.net This doping is achieved through methods like co-precipitation, sol-gel synthesis, and hydrothermal processes. mdpi.comresearchgate.netacs.org

The introduction of Er³⁺ ions into the host metal oxide lattice can lead to several beneficial modifications:

Structural Changes: Doping can alter the lattice parameters and crystallite size of the host nanoparticles. For example, in ZnO, the substitution of smaller Zn²⁺ ions with larger Er³⁺ ions can lead to an increase in the lattice parameters up to a certain doping concentration. researchgate.net

Optical Properties: Erbium doping can modify the band gap of the metal oxide and introduce new luminescence properties. researchgate.netnih.gov This is particularly important for applications in optoelectronics and bio-imaging. chemimpex.comscientific.net

Magnetic Properties: The incorporation of magnetic Er³⁺ ions can induce or enhance the magnetic properties of otherwise non-magnetic or weakly magnetic metal oxide nanoparticles. researchgate.net

Enhanced Catalytic and Photocatalytic Activity: As discussed earlier, erbium doping can create more active sites and improve charge separation, leading to enhanced performance in catalysis and photocatalysis. nih.govmdpi.comacs.org

The ability to fine-tune the properties of metal oxide nanoparticles through erbium doping opens up a wide range of possibilities for developing advanced materials for diverse technological applications. nih.govchemimpex.com

Table 3: Mentioned Chemical Compounds

Compound Name Formula
This compound ErCl₃·6H₂O
Cerium(III) chloride CeCl₃
Titanium dioxide TiO₂
Zinc oxide ZnO
Methylene blue C₁₆H₁₈ClN₃S
Lignin (C₉H₁₀O₂)ₓ(C₁₀H₁₂O₃)ᵧ(C₁₁H₁₄O₄)ₙ
Single-Molecule Magnet N/A
Dibenzocyclooctatetraene C₁₆H₁₂
Cerium oxide CeO₂
Iron oxide Fe₂O₃
Acetic anhydride (CH₃CO)₂O
Propionic anhydride (CH₃CH₂CO)₂O
Isobutyric anhydride ((CH₃)₂CHCO)₂O
Pivalic anhydride ((CH₃)₃CCO)₂O
Trifluoroacetic anhydride (CF₃CO)₂O
Salicylic acid C₇H₆O₃
4-Nitrophenol C₆H₅NO₃
p-Cresol CH₃C₆H₄OH

Development of Erbium-Containing Thin Films via Sol-Gel and Chemical Vapor Deposition (CVD)

The fabrication of thin films doped with erbium has garnered significant attention in advanced materials science, primarily for applications in photonics and optoelectronics. The unique intra-4f electronic transitions of the Er³⁺ ion, particularly the emission at a wavelength of 1.54 µm which aligns with the minimum loss window of silica-based optical fibers, make it a critical component in the development of optical amplifiers, lasers, and other light-emitting devices. Two prominent methods for producing these films are the sol-gel process and chemical vapor deposition (CVD), each offering distinct advantages in controlling the film's structure and properties. While various precursors are utilized, the use of erbium chloride, specifically this compound, has been explored, particularly within the sol-gel methodology.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used for the fabrication of glass and ceramic materials. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method is valued for its ability to produce high-purity, homogeneous materials at relatively low temperatures and allows for excellent control over the chemical composition of the resulting thin film.

Detailed Research Findings:

Research has demonstrated the successful synthesis of erbium-containing silica films using an erbium chloride solution as the erbium precursor. In one such study, Erbium compound nanocrystals and Silicon (Si) nanocrystals were co-embedded in a silica film using a sol-gel process. nih.gov The synthesis involved the hydrolysis and condensation of a silicon precursor, such as triethoxysilane (B36694) (TES), to form a silica sol. Subsequently, an aqueous solution of erbium chloride was introduced into this sol. nih.gov The mixture, after undergoing a complex hydrolysis-condensation reaction, forms a uniform sol containing Er³⁺ ions and excess silicon. This sol is then deposited onto a substrate, typically via spin-coating, and subjected to a thermal annealing process. nih.gov

The annealing temperature plays a crucial role in the formation of the final film structure and its photoluminescent properties. During the thermal treatment, dual phases of Si and erbium chloride silicate (B1173343) (ECS) nanocrystals can be co-precipitated within the amorphous silica matrix. nih.gov The formation of these ECS nanocrystals is critical for achieving efficient light emission. Studies have shown that the photoluminescence intensity of the films is dependent on the molar ratio of erbium to silicon, with higher concentrations of optically active Er³⁺ leading to stronger emission. nih.gov

The following interactive table summarizes typical parameters and findings from a sol-gel process utilizing an erbium chloride precursor to form erbium chloride silicate nanocrystals within a silica film.

ParameterValue / ObservationSource
Erbium Precursor Erbium chloride solution nih.gov
Silicon Precursor Triethoxysilane (TES) nih.gov
Deposition Method Spin-coating nih.gov
Post-Deposition Treatment Thermal Annealing nih.gov
Resulting Erbium Phase Erbium Chloride Silicate (ECS) Nanocrystals nih.gov
Key Finding Efficient sensitized photoluminescence is achieved through interparticle energy transfer between silicon nanocrystals and the formed erbium chloride silicate nanocrystals. nih.gov

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a deposition process that involves the reaction or decomposition of gaseous precursors on a heated substrate surface to form a solid thin film. CVD offers high flexibility and can produce high-quality, conformal films with excellent purity and control over thickness.

Detailed Research Findings:

While CVD is a widely used technique for depositing a variety of thin films, including those containing rare-earth elements, the use of inorganic halide precursors like this compound is less common compared to metal-organic precursors. The volatility of the precursor is a critical parameter in CVD. Metal halides can be used, but they often require high vaporization temperatures, which can present technical challenges.

Research into the CVD of erbium-containing films predominantly focuses on the use of metal-organic compounds due to their higher volatility at lower temperatures. Precursors such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) (Er(tmhd)₃) are frequently employed in Metal-Organic Chemical Vapor Deposition (MOCVD), a subset of CVD. In these processes, the organometallic precursor is vaporized and transported by a carrier gas into a reaction chamber where it decomposes on a heated substrate to form an erbium-containing film, often an oxide like Er₂O₃.

The table below presents typical precursors and parameters for the MOCVD of erbium-doped thin films, highlighting the contrast with the less-documented chloride-based CVD approach.

ParameterTypical Value / Observation
Common Erbium Precursor Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) (Er(tmhd)₃)
Deposition Technique Metal-Organic Chemical Vapor Deposition (MOCVD)
Vaporizer Temperature Typically in the range of 150-210 °C
Substrate Temperature Can range from <200 °C to 850 °C depending on the desired film properties
Resulting Film Erbium Oxide (Er₂O₃) or doped host materials (e.g., Er:Y₂O₃)

There is limited specific research data available on the direct use of this compound as a precursor for the CVD of thin films. The challenges associated with its use would likely include its relatively low vapor pressure compared to organometallic sources and the potential for chlorine incorporation into the film, which could be detrimental to its optical properties. Therefore, the development of erbium-containing thin films via CVD has predominantly advanced through the use of specialized organometallic chemistry.

Environmental and Sustainability Aspects in Erbium 3+ ;chloride;hexahydrate Research

Green Synthesis Routes and Solvent Selection

The traditional method for preparing anhydrous erbium(III) chloride involves the ammonium (B1175870) chloride route, where erbium(III) oxide is heated with ammonium chloride. wikipedia.orgacs.org This process, while effective, can be energy-intensive and involve multiple steps. In the pursuit of more environmentally benign methodologies, researchers are exploring alternative synthetic pathways and greener solvent systems for producing hydrated lanthanide chlorides.

A key focus in green chemistry is the reduction of hazardous substances and the use of safer solvents. organicchemistrydata.orgyoutube.com The conventional synthesis of Erbium(3+);chloride;hexahydrate often starts with dissolving high-purity erbium oxide in hydrochloric acid, followed by evaporation to remove excess acid. chemicalbook.com This process generates acidic waste. Greener approaches aim to reduce such waste streams and utilize less hazardous reagents and solvents.

One promising avenue is the development of facile solution routes. For instance, new ternary lanthanide-based hydrated chlorides have been synthesized via simple solution-based methods, crystallizing complex structures with extensive hydrogen bonding networks at moderate temperatures. nih.gov Another innovative approach involves using Erbium(III) chloride in ethyl lactate, an eco-friendly and biodegradable solvent, to catalyze organic reactions. youtube.comresearchgate.net This demonstrates the potential of using greener solvents not just for synthesis but also in the application of the final compound.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are also emerging as sustainable alternatives to volatile organic solvents in rare earth chemistry. nih.govgoogle.com ILs are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. youtube.com Research has shown that imidazolium (B1220033) chloridoaluminate ionic liquids can be used for the one-step synthesis of pure, crystalline anhydrous rare-earth trichlorides, including those of erbium's neighbors in the periodic table, directly from their oxides at moderate temperatures. nih.gov This "ionothermal synthesis" is advantageous as the IL can act as both the solvent and the reaction partner, with the potential for recycling. nih.govyoutube.com Similarly, DESs, which are mixtures of compounds that form a eutectic with a melting point lower than their individual components, are being explored for their green credentials, including low cost and potential biodegradability. nih.gov

The table below summarizes and compares traditional and emerging green synthesis concepts for erbium chlorides.

Synthesis AspectTraditional MethodGreen AlternativeEnvironmental Benefit
Precursor Reaction High-temperature reaction of Er2O3 with NH4Cl or dissolution in concentrated HCl. wikipedia.orgchemicalbook.comFacile solution routes; Microwave-assisted hydrothermal treatment. nih.govmdpi.comLower energy consumption; Milder reaction conditions.
Solvent System Concentrated mineral acids (e.g., HCl); Volatile organic solvents. chemicalbook.comh2.plWater; Ethyl lactate; Ionic Liquids (ILs); Deep Eutectic Solvents (DESs). nih.govresearchgate.netnih.govnih.govReduced use of hazardous acids; Elimination of volatile organic compounds (VOCs); Potential for solvent recycling.
Byproducts/Waste Acidic wastewater; Gaseous HCl and NH3. wikipedia.orgnih.govReduced volume of acidic waste; Byproducts may be contained within the IL for easier management. nih.govMinimizes generation of hazardous waste streams.

Strategies for Recovery and Recycling of Erbium from Materials

The recovery of erbium from secondary sources is crucial for a circular economy and to mitigate the environmental impact of primary mining. Erbium is found in various end-of-life products, including permanent magnets, fluorescent lamps, and electronic waste (e-waste). usitc.govqz.com Several strategies are being developed and implemented to recycle this valuable rare earth element.

Hydrometallurgy is a dominant technique for recovering rare earth elements. h2.plmdpi.com This involves leaching the metals from waste materials using aqueous solutions, typically strong acids like sulfuric, nitric, or hydrochloric acid. mdpi.comsci-hub.se The dissolved erbium is then separated and purified using methods like solvent extraction or precipitation. sci-hub.seresearchgate.net For example, a solvent extraction process using the organophosphorus extractant EHEHPA has been developed to purify erbium from a concentrate containing other heavy rare earths, achieving over 85% purity with more than 95% recovery. researchgate.net While effective, a major drawback of traditional hydrometallurgy is the generation of large volumes of acidic and high-salinity wastewater. researchgate.net Recent innovations focus on making these processes cleaner, for instance, by using ultrasonic-assisted leaching which can enhance efficiency and reduce reagent consumption. researchgate.net A study on recovering elements from LCD screen waste showed that sono-leaching could recover 93% of erbium. researchgate.net

Pyrometallurgy uses high temperatures to bring about the physical and chemical transformation of materials. h2.pl While it can be efficient for certain metal extractions, it is generally energy-intensive and can produce polluting emissions, making it a less favored option for green recovery processes. h2.pl

Bioleaching , or biohydrometallurgy, is an emerging and environmentally friendlier alternative. mdpi.comnih.gov This process uses microorganisms to solubilize metals from solid matrices. mdpi.com Microbes can produce organic acids, such as gluconic acid, which leach the rare earth elements. mdpi.comosti.gov Studies have demonstrated the potential of bacteria like Acidithiobacillus thiooxidans and fungi like Aspergillus niger to recover rare earth elements, including erbium's neighbors cerium, europium, and neodymium, from e-waste shredding dust and other industrial wastes. researchgate.netfao.orgresearchgate.net Bioleaching operates under mild conditions, reducing energy consumption and the need for harsh chemicals. mdpi.com

Another novel and green approach involves using sustainable materials for selective extraction. For instance, "hairy" cellulose (B213188) nanocrystals, derived from renewable resources like plants, have been shown to selectively bind to neodymium ions, separating them from other elements found in e-waste. psu.edu This nanotechnology offers a rapid and effective method for recovery without the use of highly acidic conditions. psu.edu

The following table outlines various recovery methods for erbium from different waste sources.

Recovery StrategyWaste SourceKey PrincipleReported Efficiency/Findings
Hydrometallurgy NdFeB Magnets, E-waste, Industrial Sludge usitc.govsci-hub.seresearchgate.netLeaching with acids (e.g., HCl, H2SO4) followed by solvent extraction or precipitation. sci-hub.seresearchgate.net>95% recovery of erbium from a mixed rare earth concentrate has been demonstrated. researchgate.net
Ultrasonic-Assisted Leaching LCD Screen Waste researchgate.netUse of ultrasound to enhance the leaching process, often with milder reagents.93% recovery of erbium from LCD powder achieved. researchgate.net
Bioleaching E-waste, Industrial Catalysts, Phosphors nih.govosti.govresearchgate.netMicroorganisms produce organic acids or other metabolites that dissolve and mobilize metals. mdpi.comEffective leaching of various REEs from industrial wastes demonstrated with organisms like Gluconobacter oxydans. osti.gov
Cellulose Nanocrystal Adsorption E-waste, Industrial Wastewater psu.eduNegatively charged "hairy" cellulose nanocrystals selectively bind to positively charged rare earth ions. psu.eduRapid and selective removal of neodymium from solutions containing other ions. psu.edu

Waste Minimization in this compound Processing

Minimizing waste throughout the production lifecycle is a cornerstone of sustainable chemical processing. frontiersin.org For this compound, this involves addressing waste generated from both its primary production and the recycling processes used to recover erbium. Life Cycle Assessment (LCA) is a critical tool for identifying environmental hotspots in the production of rare earth elements. semanticscholar.orgresearchgate.netnih.gov

LCA studies on rare earth production, such as for erbium oxide, reveal that significant environmental impacts stem from the leaching and purification stages, which consume large amounts of chemicals and energy and generate substantial waste. nih.govscientific.net The primary waste streams in the hydrometallurgical production of rare earth chlorides are acidic wastewater and tailings, which can contain residual metals and high concentrations of salts. nih.govmdpi.com

Several strategies are being investigated to minimize this waste:

Reagent Recycling: In processes using hydrochloric acid for leaching, the recycling of HCl can significantly reduce chemical consumption and waste generation. nih.gov Similarly, the reprocessing of wastewater allows for the recovery of water and potentially other valuable materials.

Alternative Reagents: Research into substituting highly corrosive or hazardous reagents is ongoing. For example, replacing hydrochloric acid with aluminum chloride in certain leaching processes for NdFeB magnet waste has been explored to minimize the consumption of excess reagents. researchgate.net

Process Intensification: Techniques like membrane-based separations can offer a more environmentally friendly alternative to traditional solvent extraction. ornl.gov A patented process using selective polymer membranes to extract rare earths from dissolved magnets demonstrates an energy-efficient, cost-effective method that significantly reduces the large footprint and waste associated with conventional processes. ornl.gov This method can eliminate iron, which constitutes about 70% of a permanent magnet, and recover only the rare earths, thereby drastically cutting down on downstream waste treatment. ornl.gov

Closed-Loop Processes: The development of closed-loop systems is a key goal. An example is the use of membrane distillation to treat the high-salinity wastewater from NdFeB scrap processing, allowing for water recovery and concentrating the waste stream for more manageable disposal or further treatment. researchgate.net

Solid-State Chlorination: Using ammonium chloride as a chlorinating agent for waste streams like fluorescent lamp scraps can provide advantages in cost and disposal by avoiding the generation of strongly acidic liquid wastes. mdpi.com

The table below details specific waste streams and corresponding minimization strategies in the context of erbium chloride processing.

Process StageMajor Waste StreamWaste Minimization StrategyResearch Finding/Example
Hydrometallurgical Leaching Acidic Wastewater (Lixiviate)Recycling of acids (e.g., HCl); Use of alternative, less hazardous leaching agents. nih.govmdpi.comSolid-state chlorination with NH4Cl avoids strongly acidic liquid wastes. mdpi.com
Solvent Extraction/Purification High-Salinity Brine; Spent Organic SolventsMembrane-based separation; Use of recyclable solvents like ionic liquids. nih.govornl.govA membrane process eliminates iron co-extraction, reducing waste that requires downstream treatment. ornl.gov
Overall Production Tailings; SludgeLife Cycle Assessment (LCA) to identify and target high-impact stages for improvement. semanticscholar.orgscientific.netLCA of erbium oxide production showed that the leaching and purification process accounted for 95% of the overall water usage. scientific.net

By integrating these green chemistry and engineering principles, the environmental footprint associated with the lifecycle of this compound can be significantly reduced, aligning its production and use with sustainability goals.

Future Research Directions and Emerging Opportunities

Development of Novel Synthesis Paradigms

The synthesis of erbium-doped materials is a cornerstone for unlocking their potential. Current research is actively exploring innovative methods to create these materials with greater precision and efficiency.

One promising area is the use of nanoparticle doping . This technique involves introducing erbium-doped nanoparticles into a silica (B1680970) soot during the fabrication of optical fiber preforms. researchgate.net This method allows for better control over the local environment of the erbium ions, leading to improved spectroscopic properties. researchgate.netresearchgate.net Research has shown that erbium luminescence lifetimes are longer in nanoparticle-doped silica compared to conventional solution-doped materials. researchgate.net

Another avenue of exploration is solvothermal synthesis . This method has been successfully used to create lanthanide orthovanadate (LnVO₄) nanoparticles with uniform size and morphology. researchgate.net The ability to control the size and shape of these nanoparticles is crucial for their application in various technologies.

Furthermore, researchers are investigating "green chemistry" approaches to synthesize lanthanide oxide nanoparticles using ionic liquids as reaction media. researchgate.net This method aims to be more environmentally friendly and offers a new pathway to producing these valuable nanomaterials. The development of novel lanthanide(III) complexes as molecular precursors is a key aspect of this research. researchgate.net

Synthesis TechniqueDescriptionKey Advantages
Nanoparticle Doping Incorporation of erbium-doped nanoparticles into a host material like silica. researchgate.netEnhanced control over ion environment, improved spectroscopic properties. researchgate.netresearchgate.net
Solvothermal Synthesis Chemical reaction in a solvent at elevated temperature and pressure. researchgate.netProduction of uniform nanoparticles with controlled size and shape. researchgate.net
Ionic Liquid Synthesis Use of ionic liquids as a "green" reaction medium for nanoparticle synthesis. researchgate.netEnvironmentally friendly approach, potential for novel precursor development. researchgate.net

Exploration of New Functional Materials and Devices

Erbium(3+);chloride;hexahydrate serves as a crucial precursor for a wide array of functional materials with applications spanning telecommunications, medicine, and electronics. chemimpex.comstarskychemical.com

A primary application lies in optical materials . Erbium-doped materials are essential components in optical amplifiers, particularly Erbium-Doped Fiber Amplifiers (EDFAs), which are vital for long-distance telecommunications. chemimpex.comstarskychemical.com They are also used in the production of solid-state lasers. chemimpex.com Future research is focused on developing new host materials for erbium to enhance its luminescent properties and improve the efficiency of these devices.

In the realm of nanotechnology , erbium-doped nanoparticles are being investigated for various applications, including bioimaging and drug delivery. chemimpex.comchemicalbook.com The unique luminescent properties of erbium make it a valuable tool for tracking nanoparticles within biological systems.

Furthermore, erbium compounds are used in the fabrication of specialty glasses and ceramics , where they enhance optical properties and thermal stability. chemimpex.com They also find use as catalysts in various chemical reactions. chemimpex.commsesupplies.com The exploration of new erbium-containing compounds could lead to the development of novel catalysts with enhanced activity and selectivity.

Application AreaMaterial/DeviceFunction of Erbium
Optical Communications Erbium-Doped Fiber Amplifiers (EDFAs) chemimpex.comstarskychemical.comAmplifies optical signals in fiber optic networks. chemimpex.com
Lasers Solid-state lasers chemimpex.comActs as the gain medium. chemimpex.com
Medical Imaging MRI contrast agents chemimpex.comEnhances image clarity. chemimpex.com
Nanotechnology Erbium-doped nanoparticles chemimpex.comchemicalbook.comUsed in bioimaging and drug delivery. chemimpex.comchemicalbook.com
Glass and Ceramics Specialty glasses and ceramics chemimpex.comImparts color and improves optical and thermal properties. chemimpex.com

Advanced Characterization Techniques and Multiscale Modeling

To fully understand and optimize the properties of erbium-doped materials, advanced characterization and modeling techniques are indispensable.

Confocal luminescence microscopy is a powerful tool for characterizing highly erbium-doped fibers. optica.org This technique allows for the determination of erbium doping profiles and their inhomogeneities by analyzing the intensity, spectral position, and width of the luminescence spectra. optica.org Other techniques like X-ray diffraction and photoluminescence spectroscopy are used to confirm the successful incorporation of erbium ions into host lattices, such as in zinc oxide thin films. sjsu.edu Atomic-resolution characterization using scanning transmission electron microscopy (STEM) provides detailed information about the location and concentration of erbium dopants in nanocrystals. arxiv.org

Multiscale modeling is emerging as a critical tool for predicting the behavior of lanthanide-containing systems. acs.orgnih.gov This involves developing force fields that can accurately describe the interactions of lanthanide ions in different environments, such as in aqueous and organic solvents. acs.org These models can predict properties like coordination number and hydration free energy, which are difficult to determine experimentally. acs.org By combining homology modeling, quantitative structure-property relationships (QSPR), and mechanistic modeling, researchers can predict the behavior of complex systems, such as the chromatographic separation of therapeutic antibodies. nih.gov This in silico approach can significantly accelerate the development of new materials and processes by reducing the need for extensive experimental studies. nih.gov

Technique/ApproachApplicationInsights Gained
Confocal Luminescence Microscopy optica.orgCharacterization of erbium-doped fibers. optica.orgDoping profiles, inhomogeneities, and luminescence properties. optica.org
X-ray Diffraction & Photoluminescence sjsu.eduAnalysis of erbium-doped thin films. sjsu.eduConfirmation of erbium incorporation and optical properties. sjsu.edu
Scanning Transmission Electron Microscopy (STEM) arxiv.orgAtomic-resolution imaging of nanocrystals. arxiv.orgLocation and concentration of individual erbium dopants. arxiv.org
Multiscale Modeling acs.orgnih.govPredicting behavior of lanthanide systems. acs.orgnih.govIon coordination, hydration properties, and process behavior. acs.orgnih.gov

Integration with Artificial Intelligence and Machine Learning in Materials Discovery

In the context of materials discovery, AI can be used for:

Predicting new mineral occurrences : AI models can analyze mineral association data to predict the locations of undiscovered mineral deposits, including those containing rare earth elements. scitechdaily.com

High-throughput screening : Machine learning can be used to rapidly screen vast numbers of potential material compositions to identify those with desirable properties. acm.org

Process optimization : AI can help optimize the synthesis and manufacturing processes for new materials. technologynetworks.com

AI/ML ApplicationDescriptionPotential Impact
Predictive Mineralogy scitechdaily.comUsing ML models to predict the location of new mineral deposits. scitechdaily.comAccelerating the discovery of rare earth element sources. autogpt.net
Phase Stability Prediction quora.comEmploying ML to assess the stability of novel rare-earth compounds. quora.comGuiding the synthesis of new functional materials. quora.com
Accelerated Materials Design anl.govtechnologynetworks.comUtilizing AI to rapidly screen and identify materials with desired properties. acm.orgReducing the time and cost of materials development. autogpt.netanl.gov
Process Optimization technologynetworks.comApplying ML to refine manufacturing and synthesis procedures. technologynetworks.comImproving the efficiency and scalability of material production.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing upconversion nanoparticles (UCNPs) using ErCl₃·6H₂O?

  • Methodological Answer : A common approach involves thermal decomposition or hydrothermal synthesis. For example, NaYF₄:Yb³⁺/Er³⁺ UCNPs are synthesized by dissolving ErCl₃·6H₂O, YCl₃·6H₂O, and YbCl₃·6H₂O in oleic acid and 1-octadecene, followed by heating with ammonium fluoride and sodium hydroxide under inert gas . Purity (>99.9%) and stoichiometric ratios of rare-earth salts are critical to avoid luminescence quenching.

Q. How is the purity of ErCl₃·6H₂O validated for experimental reproducibility?

  • Methodological Answer : Trace metal analysis (e.g., ICP-MS) and X-ray diffraction (XRD) are used to confirm purity and crystallinity. For instance, Sigma-Aldrich specifies "99.9% trace metals basis" for ErCl₃·6H₂O, requiring verification via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. What characterization techniques are essential for analyzing ErCl₃·6H₂O-derived materials?

  • Methodological Answer :

  • Structural : XRD for phase identification (e.g., distinguishing α/β-NaYF₄ phases) .
  • Morphological : TEM/SEM for nanoparticle size and shape analysis .
  • Optical : Photoluminescence spectroscopy to assess upconversion efficiency under 980 nm excitation .

Advanced Research Questions

Q. How do reaction parameters (e.g., temperature, pH) influence the morphology and luminescence of ErCl₃·6H₂O-based UCNPs?

  • Methodological Answer :

  • Temperature : Higher temperatures (>300°C) favor β-phase NaYF₄, which has superior upconversion efficiency compared to the α-phase .
  • pH : Alkaline conditions (pH ~8–10) during hydrothermal synthesis optimize crystal growth and minimize defects .
  • Data Contradiction Note : Some studies report conflicting optimal Mn²⁺ co-doping concentrations (e.g., 5% vs. 30%) for enhancing luminescence, requiring systematic titration experiments .

Q. What strategies mitigate cytotoxicity in ErCl₃·6H₂O-derived UCNPs for bioimaging?

  • Methodological Answer : Silica or polymer coatings (e.g., mesoporous SiO₂ or PEGylation) reduce direct nanoparticle-cell interactions. Cytotoxicity assays (MTT or propidium iodide staining) are used to validate biocompatibility . For example, silica-coated UCNPs show >80% cell viability in RAW 264.7 macrophages .

Q. How does the hydration state of ErCl₃·6H₂O affect its reactivity in synthesis?

  • Methodological Answer : Anhydrous ErCl₃ requires strict control of chlorinating atmospheres (e.g., HCl/Cl₂ gas) during preparation from the hexahydrate to avoid oxide chloride (ErOCl) formation . Hydration water in ErCl₃·6H₂O can act as a ligand, influencing coordination geometry in precursor solutions .

Q. What advanced applications exploit ErCl₃·6H₂O’s optical properties beyond bioimaging?

  • Methodological Answer :

  • Optical Computing : Third-order nonlinear optical effects in Er³⁺-doped materials enable optical switching devices .
  • Environmental Tracers : ErCl₃·6H₂O is used in hydrological studies to trace subterranean water flow due to its stability and detectability via ICP-MS .

Data Contradiction and Reproducibility Analysis

Q. How can researchers reconcile discrepancies in reported upconversion efficiencies of ErCl₃·6H₂O-doped materials?

  • Methodological Answer : Contradictions often arise from variations in:

  • Doping Ratios : Optimal Yb³⁺:Er³⁺ ratios range from 18:2 to 20:1, requiring precise stoichiometric control .
  • Surface Ligands : Oleic acid vs. oleylamine ligands alter nanoparticle surface energy and crystallinity .
  • Instrument Calibration : Standardized excitation power densities (e.g., 10 W/cm²) and detector sensitivities must be reported .

Methodological Best Practices

Q. What documentation standards ensure reproducibility in ErCl₃·6H₂O-based studies?

  • Methodological Answer : Follow the Beilstein Journal guidelines:

  • Experimental Section : Detail precursor concentrations, heating rates, and purification steps .
  • Supporting Information : Include raw XRD/TEM data and ICP-OES validation reports .

Tables for Key Data

Synthesis Method Key Parameters Optimal Outcome Reference
Hydrothermal180°C, 24h, pH 9.5β-NaYF₄:Yb³⁺/Er³⁺, 50 nm nanoparticles
Thermal Decomposition310°C, 1h, Ar atmosphereMonodisperse UCNPs, 20 nm size

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